molecular formula C7H14O3 B1352749 1,1-Dimethoxypentan-3-one CAS No. 31199-03-8

1,1-Dimethoxypentan-3-one

Cat. No.: B1352749
CAS No.: 31199-03-8
M. Wt: 146.18 g/mol
InChI Key: WYCRQIULMFHSGL-UHFFFAOYSA-N
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Description

1,1-Dimethoxypentan-3-one is an organic compound with the molecular formula C7H14O3 It is a ketone with two methoxy groups attached to the first carbon atom and a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxypentan-3-one can be synthesized through several methods. One common approach involves the reaction of 3-pentanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further methoxylation to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts in a gas-phase reaction is preferred for ease of product and catalyst recovery, as well as suitability for continuous processing .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxypentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups with other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethoxypentan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-dimethoxypentan-3-one exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. Its methoxy groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethoxypentan-3-one is unique due to its specific arrangement of methoxy groups and the pentanone backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and industry.

Properties

IUPAC Name

1,1-dimethoxypentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-6(8)5-7(9-2)10-3/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCRQIULMFHSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457855
Record name 1,1-dimethoxy-pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31199-03-8
Record name 1,1-dimethoxy-pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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